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Compound of Interest

Compound Name: 8-Bromo-4-chloroquinazoline

Cat. No.: B040046 Get Quote

This guide provides a detailed spectroscopic comparison of 8-bromo-4-chloroquinazoline
and its positional isomers: 5-bromo-4-chloroquinazoline, 6-bromo-4-chloroquinazoline, and 7-

bromo-4-chloroquinazoline. The presented data is based on predictive models for ¹H NMR, ¹³C

NMR, IR, and mass spectrometry to facilitate the identification and differentiation of these

closely related compounds.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for the four

isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position
8-Bromo-4-
chloroquinazol
ine

5-Bromo-4-
chloroquinazol
ine

6-Bromo-4-
chloroquinazol
ine

7-Bromo-4-
chloroquinazol
ine

H-2 ~8.95 ~8.98 ~8.93 ~8.91

H-5 ~8.20 (d) - ~8.35 (d) ~8.15 (s)

H-6 ~7.65 (t) ~7.90 (d) - ~7.80 (d)

H-7 ~8.05 (d) ~7.55 (t) ~8.10 (dd) -

H-8 - ~8.15 (d) ~8.85 (d) ~8.25 (d)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b040046?utm_src=pdf-interest
https://www.benchchem.com/product/b040046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Predicted chemical shifts are estimates. Actual values may vary. Coupling patterns are

indicated where predictable (d = doublet, t = triplet, dd = doublet of doublets, s = singlet).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon
Position

8-Bromo-4-
chloroquinazol
ine

5-Bromo-4-
chloroquinazol
ine

6-Bromo-4-
chloroquinazol
ine

7-Bromo-4-
chloroquinazol
ine

C-2 ~155.0 ~155.5 ~154.8 ~154.5

C-4 ~162.0 ~161.5 ~161.8 ~161.2

C-4a ~150.0 ~149.5 ~149.8 ~150.2

C-5 ~129.0 ~122.0 (C-Br) ~130.0 ~128.5

C-6 ~138.0 ~140.0 ~125.0 (C-Br) ~129.5

C-7 ~128.0 ~127.5 ~139.0 ~123.0 (C-Br)

C-8 ~120.0 (C-Br) ~129.0 ~125.0 ~139.0

C-8a ~152.0 ~151.5 ~151.8 ~152.5

Note: Predicted chemical shifts are estimates and intended for comparative purposes.

Table 3: Predicted Major Infrared (IR) Absorption Bands (cm⁻¹)
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Functional
Group

8-Bromo-4-
chloroquinazol
ine

5-Bromo-4-
chloroquinazol
ine

6-Bromo-4-
chloroquinazol
ine

7-Bromo-4-
chloroquinazol
ine

C=N Stretch ~1615 ~1610 ~1612 ~1618

Aromatic C=C

Stretch
~1580, 1475 ~1575, 1470 ~1578, 1472 ~1582, 1478

C-H Aromatic

Stretch
>3000 >3000 >3000 >3000

C-Cl Stretch ~850-550 ~850-550 ~850-550 ~850-550

C-Br Stretch ~690-515 ~690-515 ~690-515 ~690-515

C-H Out-of-plane

Bending
~900-675 ~900-675 ~900-675 ~900-675

Note: The exact positions of C-H out-of-plane bending bands are highly dependent on the

substitution pattern and can be diagnostic.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| Isomer | Molecular Formula | Molecular Weight | Predicted M+•, M+2, M+4 Peaks (m/z) and

Relative Intensities | | :--- | :--- | :--- | :--- | :--- | | 8-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ |

243.49 | 242 (base), 244 (~130%), 246 (~32%) | | 5-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ |

243.49 | 242 (base), 244 (~130%), 246 (~32%) | | 6-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ |

243.49 | 242 (base), 244 (~130%), 246 (~32%) | | 7-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ |

243.49 | 242 (base), 244 (~130%), 246 (~32%) |

Note: The isotopic pattern for one bromine and one chlorine atom results in a characteristic

cluster of peaks. The fragmentation patterns will differ based on the isomer, with potential initial

losses of Cl, Br, HCN, or N₂.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the quinazoline isomer in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the

sample is fully dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.[1]

Lock the spectrometer on the deuterium signal of the solvent.[1]

Shim the magnetic field to achieve homogeneity and optimize resolution.[1]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm

for organic molecules).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a

singlet.[1]

Set the spectral width to encompass the expected chemical shift range (typically 0-220

ppm).

A longer acquisition time or a higher number of scans is generally required for ¹³C NMR

due to the low natural abundance of the ¹³C isotope.[1]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).[1]
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Phase the spectrum and perform baseline correction.[1]

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS) at 0 ppm.[1]

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method

Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FT-IR

spectrometer.

Acquire a background spectrum of the empty sample holder.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).[2] The sample is volatilized in the ion source.[2]

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV).[2][3] This causes the ejection of an electron from the molecule, forming a

radical cation (the molecular ion, M+•).[2][3]

Fragmentation: The excess energy from the electron impact causes the molecular ion to

fragment into smaller, charged ions and neutral fragments.[3] This fragmentation is often

predictable and provides structural information.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating the mass spectrum.

Data Analysis:

Identify the molecular ion peak (M+•).

Analyze the isotopic pattern, which will be characteristic for compounds containing

bromine and chlorine.

Interpret the fragmentation pattern to deduce the structure of the molecule.
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Caption: Workflow for the spectroscopic comparison of bromo-chloroquinazoline isomers.
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Caption: Chemical structures of the bromo-chloroquinazoline isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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